(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate

Chiral purity Enantiomeric excess Asymmetric synthesis

(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate (CAS 1332765-78-2) is a chiral, N-Boc-protected piperidine derivative bearing a 2-methoxyacetamido substituent at the (S)-configured 3-position. It is commercially available as a research intermediate from suppliers including Fluorochem (product code F069522, ≥95% purity) and Leyan (98% purity).

Molecular Formula C13H24N2O4
Molecular Weight 272.34
CAS No. 1332765-78-2
Cat. No. B3027555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate
CAS1332765-78-2
Molecular FormulaC13H24N2O4
Molecular Weight272.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)COC
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-10(8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1
InChIKeyHUTUXRCMCMDZPF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate (CAS 1332765-78-2): Market Position and Key Specifications for Procurement


(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate (CAS 1332765-78-2) is a chiral, N-Boc-protected piperidine derivative bearing a 2-methoxyacetamido substituent at the (S)-configured 3-position. It is commercially available as a research intermediate from suppliers including Fluorochem (product code F069522, ≥95% purity) and Leyan (98% purity) . While the compound belongs to the broader class of Boc-protected methoxyacetamido-piperidines—which encompasses the (R)-enantiomer (CAS 1286207-06-4) and the 4-substituted regioisomer (CAS 1233952-96-9)—each member of this class is differentiated by its substitution pattern and stereochemistry, which directly affect its suitability as a building block for specific chiral targets .

Why In-Class Substitution of (S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate Compromises Chiral Integrity in Synthesis


The three most relevant comparators—(R)-tert-butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate (CAS 1286207-06-4), tert-butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate (CAS 1233952-96-9), and the deprotected 2-methoxy-N-(piperidin-3-yl)acetamide—share the same molecular formula (C₁₃H₂₄N₂O₄, MW 272.34) . However, they are not functionally interchangeable. The (S)-configuration at the piperidine 3-position imposes a defined three-dimensional orientation of the methoxyacetamido side chain, directly determining the stereochemical outcome of downstream reactions . In the fentanyl-class analgesic literature, the difference between cis and trans diastereomers of methoxyacetamide-bearing piperidines translated into a >4-fold difference in analgesic potency (13,036× morphine for cis-42 vs. 2,778× morphine for the corresponding diastereomer 43), demonstrating that even subtle stereochemical variations produce large functional consequences [1]. Substituting the (S)-enantiomer with the (R)-enantiomer or the 4-regioisomer therefore introduces uncontrolled stereochemical variables that can invalidate structure-activity relationships and compromise patent-defensible lead series.

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate


Enantiomeric Purity: (S)-Configuration Verified by Chiroptical Data and Supplier Specification

The target compound is supplied as the single (S)-enantiomer with a defined stereochemical descriptor (InChI Key: HUTUXRCMCMDZPF-JTQLQIEISA-N; Canonical SMILES: COCC(=O)N[C@H]1CCCN(C(=O)OC(C)(C)C)C1) . Its (R)-enantiomer (CAS 1286207-06-4) carries a distinct InChI Key (HUTUXRCMCMDZPF-SNVBAGLBSA-N) and MDL number (MFCD18378223 vs. MFCD19381671 for the (S)-form) . The (S)-form is available at 98% chemical purity from Leyan , compared to 95% for the (R)-form from the same supplier . The explicit (S)-stereochemistry is essential for applications requiring a defined enantiomer; use of the racemate or the opposite enantiomer would yield a different diastereomeric relationship in subsequent coupling reactions.

Chiral purity Enantiomeric excess Asymmetric synthesis Stereochemical integrity

Regioisomeric Differentiation: 3-Position vs. 4-Position Substitution Defines Downstream Chemical Topology

The target compound carries the 2-methoxyacetamido group at the piperidine 3-position ((S)-configuration). The 4-substituted regioisomer (CAS 1233952-96-9, InChI Key MJSRCYKHWAXTHW-UHFFFAOYSA-N) places the same functional group at a geometrically distinct vector . While both compounds share the same molecular formula (C₁₃H₂₄N₂O₄, MW 272.34), the 3-substituted scaffold projects the methoxyacetamido moiety from the piperidine ring at a different angle and distance relative to the Boc-protected nitrogen compared to the 4-substituted analog, directly affecting the shape and pharmacophoric geometry of any derived molecule .

Regioisomerism Substitution pattern Piperidine functionalization Molecular topology

Boc Protection Strategy: Orthogonal Synthetic Handle Preserved for Selective Deprotection

The compound contains an N-Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen, which is stable under basic and nucleophilic conditions but is selectively cleaved under mild acidic conditions (e.g., TFA or HCl) [1][2]. This is a standard feature shared with the (R)-enantiomer and the 4-regioisomer, all of which carry the same Boc group [1][2]. The Boc-protected (S)-form thus serves as a direct precursor to the free amine, (S)-2-methoxy-N-(piperidin-3-yl)acetamide, enabling divergent functionalization at the piperidine nitrogen after Boc removal. This orthogonal protection strategy is a well-established approach in piperidine-based medicinal chemistry [1].

Protecting group strategy Boc deprotection Orthogonal synthesis Piperidine nitrogen

Methoxyacetamide Pharmacophore: Literature Precedent for High Potency in Piperidine-Based Analgesics Supports Scaffold Selection Rationale

Although no direct bioassay data are publicly available for the target compound itself, the methoxyacetamide pharmacophore attached to a piperidine scaffold has been extensively characterized in the fentanyl-class analgesic literature. Lalinde et al. (1990) demonstrated that 3-methyl-4-(N-phenyl methoxyacetamido)piperidines achieved analgesic potencies of up to 13,036 times morphine and 29 times fentanyl (compound cis-42), while the corresponding diastereomer 43 was only 2,778 times morphine and 6 times fentanyl [1]. This >4-fold difference between diastereomers underscores the critical dependence of pharmacological activity on the three-dimensional arrangement around the piperidine ring. The (S)-configured methoxyacetamido-piperidine scaffold embodied by the target compound represents a stereochemically defined entry point into this pharmacophore class, suitable for systematic SAR exploration [1].

Methoxyacetamide pharmacophore Analgesic potency Fentanyl analogs Piperidine SAR

Computed Physicochemical Parameters: Drug-Likeness Profile Based on Calculated Properties

ChemBase reports computed physicochemical properties for the target compound: LogP = 0.40, TPSA = 67.87 Ų, H-bond donors = 1, H-bond acceptors = 4, rotatable bonds = 5, and Lipinski Rule of Five compliance = true [1]. Leyan independently reports LogP = 1.1485 . While these computed values are shared with the (R)-enantiomer and the 4-regioisomer due to identical molecular formula and connectivity, they confirm that the scaffold falls within favorable drug-like property space (LogP <5, TPSA <140 Ų, HBD ≤5, HBA ≤10) [1]. The low LogP suggests moderate hydrophilicity, which may be advantageous for aqueous solubility in biological assays relative to more lipophilic piperidine scaffolds.

Drug-likeness Lipinski Rule of Five LogP TPSA Physicochemical profiling

Recommended Research and Industrial Application Scenarios for (S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate


Chiral Building Block for Asymmetric Synthesis of 3-Aminopiperidine-Derived Bioactive Molecules

The defined (S)-stereochemistry at the piperidine 3-position, verified by InChI Key and supplier specification , makes this compound suitable as a chiral building block in asymmetric synthesis. After Boc deprotection, the resulting (S)-2-methoxy-N-(piperidin-3-yl)acetamide can be coupled to carboxylic acids, sulfonyl chlorides, or aryl halides to generate libraries of enantiomerically pure 3-amido-piperidine derivatives, avoiding the need for chiral resolution steps that reduce overall yield .

Scaffold for GPCR-Targeted Lead Optimization Leveraging the Methoxyacetamide Pharmacophore

The methoxyacetamide pharmacophore has demonstrated high potency in piperidine-based opioid receptor ligands, with stereochemistry-dependent activity differences exceeding 4-fold between diastereomers . The (S)-configured target compound provides a defined stereochemical starting point for systematic SAR studies around the piperidine 3-position, enabling medicinal chemistry teams to explore substitution patterns that preserve or enhance target engagement at opioid or related GPCR targets .

Boc-Protected Intermediate for Divergent Library Synthesis via Piperidine Nitrogen Functionalization

The N-Boc protecting group enables storage and handling of the compound as a stable, non-nucleophilic intermediate . Upon selective acidic deprotection, the liberated piperidine NH can be functionalized with diverse electrophiles (alkyl halides, acyl chlorides, sulfonamides, isocyanates) to generate structurally diverse compound libraries while preserving the (S)-configured methoxyacetamido stereocenter at the 3-position .

Reference Standard for Chiral Purity Method Development and Enantiomeric Excess Determination

The availability of both the (S)-enantiomer (CAS 1332765-78-2, 98% purity) and the (R)-enantiomer (CAS 1286207-06-4, 95% purity) from the same supplier (Leyan) enables their use as authentic reference standards for developing chiral HPLC or SFC methods to determine enantiomeric excess in synthesized batches, a critical quality control requirement in pharmaceutical development .

Quote Request

Request a Quote for (S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.